2,2',4-Tribromodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dibromo-1-(2-bromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3O/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBFILXLBMWOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872703 | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147217-75-2 | |
| Record name | 2,2′,4-Tribromodiphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4-Tribromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dibromo-1-(2-bromophenoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,2',4-TRIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MID70C8XSX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of 2,2 ,4 Tribromodiphenyl Ether
Detection and Quantification in Abiotic Environmental Matrices
2,2',4-Tribromodiphenyl ether (BDE-28) has been identified as a contaminant in various non-living environmental components, including the atmosphere, aquatic systems, and terrestrial environments. Its presence is a result of its use in commercial flame retardant mixtures, primarily the PentaBDE formulation.
Atmospheric Concentrations and Spatial Distribution
As a component of the PentaBDE technical mixture, this compound is released into the atmosphere from various sources, including industrial emissions and the volatilization from consumer products. Atmospheric transport allows for its distribution to even remote regions.
Studies have detected BDE-28 in the atmosphere across diverse geographical locations. In an office environment in Shanghai, China, the tri-BDE congeners, including BDE-28, were found to be almost exclusively present in the gas phase, accounting for 89–93% of the total concentration. nih.gov Research in remote European mountain regions, such as the Pyrenees, Alps, Tatras, and Grampian mountains, has also confirmed the presence of BDE-28 in bulk atmospheric deposition. bham.ac.uk
Even in the pristine environment of Antarctica, BDE-28 has been detected in the air. At Troll station, the concentrations of tri- and tetra-BDE congeners, including BDE-28, were among the highest measured in Antarctic air to date. researchgate.net This widespread distribution underscores the long-range atmospheric transport potential of this compound.
| Location/Study | Matrix | Concentration Range/Value | Key Findings |
| Global Atmosphere | Air (gas phase) | <2 to 57 pg/m³ (as part of pentaBDE congeners) | BDE-28 is a principal congener in the pentaBDE formulation detected globally. acs.org |
| Remote European Mountains | Bulk Atmospheric Deposition | Fluxes varied, with BDE-28 consistently detected. | Demonstrates long-range transport and deposition in remote ecosystems. bham.ac.uk |
| Antarctic Air (Troll Station) | Air | Highest concentrations of tri-BDEs measured in Antarctica. | Highlights the global distribution of BDE-28, even to polar regions. researchgate.net |
| Shanghai Office Environment | Air (gas phase) | 89–93% of tri-BDEs (including BDE-28) in the gas phase. | Indicates a high potential for volatilization from indoor sources. nih.gov |
Aquatic System Contamination (Water and Sediment)
Due to its hydrophobic nature, this compound tends to adsorb to particulate matter in aquatic environments, leading to its accumulation in sediments. While its solubility in water is low, its continuous release results in detectable concentrations in the water column.
Research has documented the presence of BDE-28 in both freshwater and marine systems. In the Great Lakes, for instance, analysis of sediment cores from Lakes Michigan and Huron revealed the presence of tri- through hepta-BDE congeners. researchgate.net Similarly, studies in the Nahoon River Estuary in South Africa detected various PBDEs in both surface water and sediment, although BDE-17 was the dominant congener in that particular study. nih.gov The partitioning of BDE-28 between water and sediment is influenced by factors such as organic carbon content in the sediment and water salinity. nih.gov
| Aquatic System | Matrix | Concentration Range/Value | Key Findings |
| Great Lakes (Michigan & Huron) | Surficial Sediments | 1.0 to 4.0 ng/g dry weight (for sum of 9 tri- to hepta-BDEs) | Indicates historical and ongoing contamination of large freshwater bodies. researchgate.net |
| Nahoon River Estuary, South Africa | Surface Water | ΣPBDE 30.1–785 ng/L | Demonstrates the presence of PBDEs in estuarine environments. nih.gov |
| Nahoon River Estuary, South Africa | Sediment | ΣPBDE 1.91–235 ng/g dry weight | Highlights the role of sediment as a sink for PBDEs. nih.gov |
Terrestrial Environment Presence (Soil)
The deposition of atmospheric particles and the application of sewage sludge (biosolids) to land are significant pathways for the contamination of terrestrial environments with this compound. Once in the soil, its fate is governed by sorption and degradation processes.
Studies have investigated the behavior of BDE-28 in soil matrices. The sorption of BDE-28 to soil is influenced by the organic matter content, with a two-compartment model (fast and slow sorption) often best describing its kinetics. bham.ac.uk The degradation of BDE-28 in soil can be influenced by components of root exudates, which can promote its desorption and availability for biodegradation. researchgate.net While BDE-28 is detected in soils, some studies suggest it is less frequently detected in soil and sediment compared to human tissues. nih.gov
| Soil Study | Focus | Key Findings |
| Sorption Behavior | Kinetics and Isotherms | Sorption is best described by a two-compartment model and is influenced by soil organic matter content. bham.ac.uk |
| Degradation Dynamics | Influence of Root Exudates | Components of root exudates can enhance the desorption and degradation of BDE-28 in soil. researchgate.net |
| General Occurrence | Comparison to Other Matrices | BDE-28 is more frequently detected in human tissues than in soil and sediment. nih.gov |
Prevalence in Biotic Compartments and Ecosystems
The lipophilic nature of this compound facilitates its accumulation in the fatty tissues of organisms, leading to its biomagnification in food webs.
Accumulation in Aquatic Fauna (e.g., Fish, Algae)
BDE-28 has been detected in a variety of aquatic organisms, from primary producers like algae to higher trophic level species such as fish. In a freshwater food web in the Yangtze River Delta, the sum of several PBDEs, including BDE-28, in biota samples ranged from 2.36 to 85.81 ng/g lipid weight. acs.org
In the Elbe River Basin in the Czech Republic, while BDE-47 was the dominant congener in fish, other PBDEs were also present. bham.ac.uk Studies on mussels in the Seine Estuary, France, identified BDE-28, albeit at lower levels compared to other congeners like BDE-47, BDE-99, and BDE-100. nih.gov The German Environmental Specimen Bank monitors BDE-28 in several aquatic species, including bream, blue mussel, and eelpout, signifying its recognized presence in these organisms.
| Organism | Location | Tissue | Concentration |
| Various Aquatic Biota | Yangtze River Delta | Whole Body | 2.36 to 85.81 ng/g lipid weight (ΣPBDEs including BDE-28) |
| Mussels | Seine Estuary, France | Soft Tissue | Identified at lower levels compared to other congeners |
| Atlantic Herring | North Sea | Muscle | Method Reporting Limit: 0.006 μg/kg |
| Mussels and Fish | Guanabara Bay, Brazil | Muscle and Liver | BDE-28 was detected and determined. |
Presence in Terrestrial Organisms (e.g., Earthworms)
In the terrestrial food web, soil-dwelling organisms like earthworms can accumulate this compound from contaminated soil, making it available to predators at higher trophic levels.
A laboratory study exposing earthworms (Eisenia fetida) to soil amended with biosolids and polyurethane foam containing Penta-BDE demonstrated the accumulation of these compounds. The biota-soil accumulation factors (BSAFs) for the earthworms were comparable for different types of biosolids. nih.gov The German Environmental Specimen Bank also includes earthworms as a bioindicator for monitoring BDE-28 in terrestrial ecosystems. While specific field data on BDE-28 concentrations in a wide range of terrestrial wildlife is still emerging, these studies confirm its entry into the terrestrial food chain.
| Organism | Study Type | Key Findings |
| Earthworm (Eisenia fetida) | Laboratory Exposure | Earthworms accumulated PBDEs from amended soils, with biota-soil accumulation factors (BSAFs) determined. nih.gov |
| Earthworm | Environmental Monitoring | Utilized as a bioindicator for BDE-28 in terrestrial environments by the German Environmental Specimen Bank. |
Characterization in Avian Species
The chemical compound this compound, a specific congener of polybrominated diphenyl ethers (PBDEs), has been identified in various avian species, indicating its widespread distribution in the environment. Due to its lipophilic nature, this compound bioaccumulates in the fatty tissues of organisms and biomagnifies up the food chain, leading to detectable levels in birds, particularly those at higher trophic levels.
Research conducted across different geographical locations has consistently detected this compound in the tissues and eggs of numerous bird species. Studies have shown that the concentration and congener patterns of PBDEs can differ between species, which may be attributed to variations in diet, behavior, and metabolic capabilities. nih.gov
For instance, a study of birds of prey in Northern China revealed the presence of various PBDEs, with differing congener profiles among the eight species analyzed. nih.gov Similarly, research in Belgium on common buzzards, sparrowhawks, and several owl species also identified this compound (BDE-28) among the congeners present in their tissues, including the brain, adipose tissue, liver, muscle, and serum. researchgate.net In Switzerland, BDE-28 was also detected in the brains and adipose tissues of sparrow hawks and buzzards. fagg.be
The following interactive data table provides a summary of this compound concentrations found in various avian species.
| Species | Region | Tissue/Sample Type | Concentration Range | Predominant Congeners |
| Common Kestrel (Falco tinnunculus) | Northern China | Muscle & Liver | High levels of total PBDEs | BDE-153, -209, -183, -207 |
| Sparrowhawk (Accipiter nisus) | Belgium | Brain, Adipose, Liver, Muscle, Serum | Median ΣPBDEs (BDE 28-183): 360-1900 ng/g lipid weight | BDE-99, 100, 153 |
| Common Buzzard (Buteo buteo) | Belgium | Brain, Adipose, Liver, Muscle, Serum | Median ΣPBDEs (BDE 28-183): 26-130 ng/g lipid weight | - |
| Sparrowhawk (Accipiter nisus) | Switzerland | Brain | Median ΣPBDEs (BDE 28-183): 14 ng/g wet weight | BDE-47, 99, 100, 153 |
| Herring Gull (Larus argentatus) | Great Lakes, North America | Eggs | - | BDE-47, 99, 100, 153, 154, 28, 183 |
| Great Blue Heron (Ardea herodias) | Indiana Dunes, USA | Eggs | - | BDE-47, -99, -100, -153, -154, -28, -183 |
| Sparrowhawk (Accipiter nisus) | United Kingdom | Eggs | 0.22 ng/g wet weight for BDE-28 | BDE-47, 99, 100, 153 |
| Great Blue Heron (Ardea herodias) | British Columbia, Canada | Eggs | Mean ΣPBDEs up to 455 µg/kg wet weight in 2002 | BDE-47, 100, 99, 153, 154, 28, 183 |
| Double-Crested Cormorant (Phalacrocorax auritus) | British Columbia, Canada | Eggs | - | BDE-47, 100, 99, 153, 154, 28, 183 |
These findings highlight the global distribution of this compound and its accumulation in avian species, underscoring the importance of continued monitoring to understand the potential ecological impacts of this persistent organic pollutant.
Environmental Fate and Transformation Pathways
Persistence and Environmental Longevity Studies
Studies on the environmental persistence of 2,2',4-Tribromodiphenyl ether (BDE-28) consistently highlight its recalcitrant nature. Its chemical stability contributes to its long residence time in various environmental matrices, including soil and sediment.
Aerobic Environmental Conditions
Under aerobic conditions, such as those found in surface soils and oxygenated waters, this compound exhibits significant persistence. One study investigating the biodegradation kinetics of several brominated flame retardants in aerobic soil found that BDE-28 had a notably longer half-life compared to other tested compounds like tetrabromobisphenol A (TBBPA) and 2,4,6-tribromophenol. nih.gov This suggests a slow degradation rate in the presence of oxygen. The persistence of BDE-28 in aerobic environments is a key factor in its potential for long-range transport and accumulation in remote ecosystems.
Anaerobic Environmental Conditions
In anaerobic environments, such as deep sediments and flooded soils, this compound also demonstrates considerable longevity. The same study on biodegradation kinetics revealed that BDE-28, along with decabromodiphenyl ether (BDE-209), showed the least degradation among the tested brominated flame retardants in anaerobic soil. nih.gov While anaerobic degradation does occur, the process is generally slow, contributing to the accumulation of this compound in anoxic zones.
Interactive Data Table: Biodegradation Half-life of BDE-28 in Soil
| Environmental Condition | Half-life (days) | Reference |
| Aerobic Soil | >180 | nih.gov |
| Anaerobic Soil | >180 | nih.gov |
Note: The half-life values are indicative of high persistence and were the highest among several tested brominated flame retardants in the cited study.
Degradation Mechanisms and Kinetics
The transformation of this compound in the environment is primarily driven by microbial activity. The specific degradation pathways and their kinetics are highly dependent on the prevailing redox conditions.
Biodegradation Pathways
The aerobic biodegradation of polybrominated diphenyl ethers is generally initiated by oxidative enzymes. While specific studies on the complete aerobic pathway of this compound are limited, research on similar congeners, such as 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), provides insights into the likely mechanisms.
Hydroxylation is a primary step in the aerobic degradation of PBDEs. This process involves the introduction of hydroxyl (-OH) groups onto the aromatic rings by mono- or dioxygenase enzymes produced by microorganisms. This initial attack increases the polarity of the molecule, making it more susceptible to further degradation. For other PBDE congeners, hydroxylated metabolites have been identified as key intermediates. researchgate.net It is hypothesized that a similar hydroxylation process occurs for this compound, likely leading to the formation of various hydroxylated tribromodiphenyl ethers.
Following hydroxylation, aromatic ring cleavage can occur. Dioxygenase enzymes can cleave the bond between two carbon atoms in the aromatic ring, leading to the formation of aliphatic compounds. This ring-opening step is a critical part of the mineralization process, ultimately leading to the conversion of the organic pollutant into simpler inorganic compounds like carbon dioxide and water. While the complete ring cleavage of this compound has not been fully elucidated, it is a plausible subsequent step in its aerobic degradation pathway, following initial hydroxylation.
Under anaerobic conditions, the primary degradation pathway for polybrominated diphenyl ethers is reductive debromination . This process involves the sequential removal of bromine atoms from the diphenyl ether backbone, mediated by anaerobic microorganisms.
Studies on the anaerobic degradation of higher brominated congeners, such as decabromodiphenyl ether (BDE-209), have shown that this compound (identified as a tri-BDE congener) can be an intermediate product. researchgate.net This indicates that while this compound is persistent, it is also a part of the anaerobic degradation cascade of more heavily brominated PBDEs. The process of reductive debromination can lead to the formation of less brominated diphenyl ethers. For instance, the anaerobic debromination of BDE-47 has been shown to produce lower brominated congeners, including BDE-28. nih.gov
Interactive Data Table: Transformation Pathways of this compound
| Degradation Type | Key Mechanism | Primary Products |
| Aerobic | Hydroxylation, Aromatic Ring Cleavage | Hydroxylated tribromodiphenyl ethers, Ring cleavage products |
| Anaerobic | Reductive Debromination | Dibromodiphenyl ethers, Monobromodiphenyl ether, Diphenyl ether |
Photodegradation Processes
Photodegradation, or photolysis, is a significant abiotic process that contributes to the transformation of PBDEs in aquatic environments and on surfaces exposed to sunlight. researchgate.netnih.govThis process involves the absorption of light energy, leading to chemical changes in the molecule.
The primary mechanism of direct photolysis for PBDEs is reductive debromination. nih.govIn this process, the molecule absorbs ultraviolet (UV) radiation, causing the cleavage of a carbon-bromine (C-Br) bond. The resulting aryl radical then abstracts a hydrogen atom from the solvent (e.g., water) or another hydrogen donor, leading to the removal of a bromine atom. This process occurs sequentially, transforming higher brominated congeners into less-brominated ones. For example, tetrabromodiphenyl ethers can be photolytically degraded to form tribromodiphenyl ethers, including the 2,2',4- isomer. researchgate.net
The photodegradation of PBDEs results in a complex mixture of transformation products. The dominant pathway of reductive debromination leads to the formation of a suite of less-brominated diphenyl ethers. nih.govStudies on the photodegradation of BDE-47 have shown the sequential formation of tribromodiphenyl ethers (e.g., BDE-28), dibromodiphenyl ethers, and monobromodiphenyl ethers. nih.gov Simultaneously, photooxidation pathways can produce hydroxylated PBDEs (OH-PBDEs). nih.govThe detection of ortho- and para-hydroxydiphenyls during the photolysis of 2,4,4'-tribromodiphenyl ether (BDE-28) confirms that hydroxylation is a relevant transformation pathway. nih.govThese hydroxylated products can be more toxic and mobile than the parent compounds. Furthermore, under certain conditions, intramolecular elimination can lead to the formation of polybrominated dibenzofurans (PBDFs), which are of significant environmental concern. nih.govnih.gov
Table 2: Major Photoproducts from Degradation of Related PBDEsPhotoisomerization involves the light-induced transformation of a molecule into one of its isomers. novapublishers.comThis process typically requires the absorption of a photon to induce a change in the molecule's geometry or the position of its substituents. novapublishers.comIn the context of PBDEs, this could theoretically involve the migration of a bromine atom from one position to another on the aromatic rings. However, current scientific literature on the photodegradation of this compound and other PBDE congeners focuses predominantly on debromination, hydroxylation, and cyclization reactions. There is no significant evidence to suggest that photoisomerization is a major transformation pathway for this compound under typical environmental conditions. The primary photochemical reactions involve the cleavage of the C-Br bond, which is energetically more favorable than rearrangement.
Chemical Degradation Reactions
The transformation of this compound in the environment is significantly influenced by chemical degradation reactions. These processes can alter the structure of the molecule, leading to the formation of various intermediate and final products.
Debromination by Nanoscale Zerovalent Iron (nZVI)
Nanoscale zerovalent iron (nZVI) has been identified as an effective agent for the reductive debromination of polybrominated diphenyl ethers (PBDEs), including this compound (BDE-28). This process involves the removal of bromine atoms from the diphenyl ether structure, leading to less brominated congeners and ultimately to the fully debrominated diphenyl ether.
Research has shown that nZVI can effectively debrominate selected PBDEs into their lower brominated counterparts. The reaction typically follows a stepwise process, where bromine atoms are sequentially removed. For tri-brominated congeners like BDE-28, the reaction proceeds through di- and mono-brominated intermediates before forming diphenyl ether. The reaction kinetics for the debromination of PBDEs by nZVI are often described by a pseudo-first-order model, with reaction rates generally decreasing as the number of bromine substituents decreases.
The efficiency of this debromination can be significantly enhanced by the addition of a palladium catalyst to the nZVI particles (nZVI/Pd). This bimetallic system demonstrates substantially greater reactivity. Compared to nZVI alone, the iron-normalized rate constants for debromination using nZVI/Pd are approximately two orders of magnitude greater for tri-BDEs. researchgate.net The reaction pathways with nZVI/Pd favor the preferential removal of bromine atoms at the para- and meta-positions over the ortho-position. researchgate.net The persistence of ortho-bromines is a notable characteristic of this degradation pathway. researchgate.net The primary end product of the complete debromination of BDE-28 by nZVI is diphenyl ether. researchgate.netiaea.org
Table 1: Reductive Debromination of BDE-28 by Nanoscale Zerovalent Iron (nZVI)
| Parameter | Description | Finding |
| Reactant | Nanoscale Zerovalent Iron (nZVI), often palladized (nZVI/Pd) | Effective for debromination of BDE-28. iaea.org |
| Mechanism | Stepwise reductive debromination. | Sequential removal of bromine atoms. researchgate.net |
| Kinetics | Pseudo-first-order reaction. | Rate constants are orders of magnitude higher with Pd catalyst. researchgate.net |
| Intermediate Products | Di- and Mono-bromodiphenyl ethers. | Formed as bromine atoms are sequentially removed. researchgate.net |
| Final Product | Diphenyl ether. | The completely debrominated end product. researchgate.netiaea.org |
| Positional Preference | Preferential removal of para- and meta-bromines. | Ortho-bromines show greater persistence. researchgate.net |
Thermal Degradation Processes and Intermediate Products
Thermal degradation is another significant transformation pathway for BDE-28, occurring during processes such as waste incineration or in industrial settings with high temperatures. The pyrolysis of PBDEs can lead to a variety of products through debromination, cleavage of the ether bond, and other reactions.
While specific studies focusing solely on the thermal degradation of BDE-28 are limited, research on related compounds provides insight into its likely behavior. For instance, during the thermal degradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) over Fe-Al composite oxides at 300°C, BDE-28, along with its isomer BDE-33, has been identified as a major intermediate product. nih.gov This indicates that under certain thermal conditions, higher brominated congeners can break down to form BDE-28.
General studies on the thermal decomposition of brominated flame retardants show that common products include hydrogen bromide and carbon oxides. cetjournal.it At higher temperatures, such as those in pyrolysis or incineration (e.g., 650°C), a complex mixture of brominated hydrocarbons can be formed. cetjournal.it For PBDEs in general, thermal degradation can also involve the cleavage of the C-O-C ether linkage, which can lead to the formation of polybrominated benzenes and polybrominated phenols. nih.gov A significant concern with the thermal degradation of PBDEs is the potential for the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov
Table 2: Potential Products from the Thermal Degradation of BDE-28
| Product Category | Specific Examples | Formation Process |
| Debromination Products | Di- and Mono-bromodiphenyl ethers | Stepwise removal of bromine atoms. |
| Gaseous Products | Hydrogen Bromide (HBr), Carbon Oxides (CO, CO₂) | General combustion/pyrolysis products. cetjournal.it |
| Ether Bond Cleavage | Polybrominated phenols, Polybrominated benzenes | Scission of the C-O-C ether linkage. nih.gov |
| Toxic Byproducts | Polybrominated dibenzofurans (PBDFs), Polybrominated dibenzo-p-dioxins (PBDDs) | Intramolecular cyclization and other secondary reactions at high temperatures. nih.gov |
Environmental Transport and Mobility
The movement of this compound through various environmental compartments is governed by its physicochemical properties, which dictate its tendency to volatilize into the atmosphere and sorb to solid matrices like soil and sediment.
Volatilization and Atmospheric Transport
BDE-28, as a lower-brominated congener, exhibits a greater tendency to volatilize compared to its more highly brominated counterparts. This process is influenced by environmental factors, particularly temperature. Emissions of lower-molecular-mass PBDEs, including BDE-28, are more sensitive to temperature fluctuations, with volatilization rates increasing at elevated temperatures. dioxin20xx.org
Once volatilized, BDE-28 can undergo long-range atmospheric transport, leading to its distribution in regions far from its original sources. Atmospheric monitoring studies have confirmed the presence of BDE-28 in both the gaseous and particulate phases of ambient air. For example, a study conducted in Paris found that the atmospheric concentrations of BDE-28 and other PBDEs showed seasonal variations that were controlled by air temperature, highlighting the role of volatilization from local and regional sources. This atmospheric transport is a key mechanism for the widespread environmental contamination by this compound.
Sorption to Environmental Media (e.g., Soil Particles)
In aquatic and terrestrial environments, the mobility and bioavailability of BDE-28 are largely controlled by its sorption to solid phases such as soil particles and sediments. Due to its hydrophobic nature, BDE-28 has a strong affinity for organic matter in these environmental matrices.
Table 3: Sorption Characteristics of BDE-28 in Soil
| Parameter | Influence on Sorption | Key Findings |
| Soil Organic Carbon (fOC) | Primary controlling factor. | A significant positive relationship exists between fOC and sorption coefficients. |
| Sorption Models | Linear and Freundlich models. | Both models provide a good fit for describing the sorption isotherms of BDE-28 in soil. |
| Mobility | Reduced by sorption. | Strong sorption to soil particles limits the transport of BDE-28 in groundwater and surface runoff. |
| Bioavailability | Limited by sorption. | The fraction of BDE-28 bound to soil is less available for uptake by organisms. |
Bioaccumulation, Biotransformation, and Trophic Transfer
Bioaccumulation Factors in Aquatic and Terrestrial Organisms
Bioaccumulation refers to the process by which organisms absorb a substance from their environment, leading to a concentration of that substance in their tissues. This is a key characteristic for assessing the environmental risk of persistent organic pollutants like BDE-28. The potential for bioaccumulation is often quantified using the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (e.g., water, soil, or sediment).
In aquatic ecosystems, BDE-28 has been detected in a wide range of organisms. Studies in freshwater lakes have demonstrated its presence in various species, indicating its bioavailability. For instance, in a study of Baiyangdian Lake in North China, BDE-28 was detected in all 16 aquatic species sampled, with concentrations ranging from 3.4 to 160.2 ng/g lipid weight across different organisms. nih.gov Similarly, research in a shallow lake in the Yangtze River Delta found BDE-28 in all 23 aquatic species studied, with total PBDE concentrations in biota ranging from 2.36 to 85.8 ng/g lipid weight. nih.govnih.gov In the North Sea, concentrations of BDE-28 have been measured in the muscle tissue of Atlantic herring (Clupea hareus). nih.gov
Terrestrial organisms also accumulate BDE-28 from their environment, primarily through soil and diet. Research on terrestrial food chains has shown the presence of BDE-28 in soil invertebrates, which can then be transferred to higher trophic levels.
Below are tables summarizing bioaccumulation data for BDE-28 in various organisms.
Table 1: Bioaccumulation of 2,2',4-Tribromodiphenyl ether (BDE-28) in Aquatic Organisms
| Species | Common Name | Tissue | Concentration (ng/g lipid weight) | Bioaccumulation Factor (BAF) | Biota-Sediment Accumulation Factor (BSAF) |
|---|---|---|---|---|---|
| Culter alburnus | Muscle | 85.8 | |||
| Carassius auratus | Goldfish | Muscle | 10.3 - 25.7 | ||
| Cyprinus carpio | Carp | Muscle | 15.6 - 33.2 | ||
| Misgurnus anguillicaudatus | Loach | Muscle | 2.36 |
Data for this table was compiled from studies in various freshwater lakes and the North Sea. nih.govnih.govnih.govnih.gov
Table 2: Bioaccumulation of this compound (BDE-28) in Terrestrial Organisms
| Species | Common Name | Tissue | Concentration (ng/g lipid weight) | Biota-Soil Accumulation Factor (BSAF) |
|---|---|---|---|---|
| Lumbricus terrestris | Earthworm | Whole body | Not specified | >1 |
| Passer domesticus | House Sparrow | Not specified | Not specified |
Data for this table was compiled from studies on terrestrial food chains.
Biotransformation Processes and Metabolite Formation
Once assimilated by an organism, BDE-28 can undergo biotransformation, a series of metabolic processes that can alter its chemical structure. These processes can lead to metabolites that may be more or less toxic than the parent compound and can influence its persistence and excretion from the body.
One of the primary biotransformation pathways for PBDEs is hydroxylation, which is the addition of a hydroxyl (-OH) group to the molecule. This process is typically mediated by cytochrome P450 enzymes. The formation of hydroxylated BDE-28 (OH-BDE-28) has been observed in various organisms. For example, in pumpkin plants (Cucurbita maxima × C. moschata), BDE-28 was found to be metabolized into hydroxylated and methoxylated forms. nih.gov In rats, exposure to a mixture of PBDEs, including BDE-28, resulted in the detection of various hydroxylated PBDEs in blood plasma. acs.org Specifically, metabolites such as 2'-OH-BDE-28 and 3'-OH-BDE-28 have been identified in the feces of rats exposed to BDE-47, suggesting that debromination of BDE-47 can lead to the formation of BDE-28, which is then hydroxylated. acs.org
Following hydroxylation, these metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation. These processes involve the attachment of endogenous molecules like glucuronic acid or sulfate (B86663) to the hydroxyl group, which generally increases the water solubility of the compound and facilitates its excretion from the body. While direct studies on the conjugation of OH-BDE-28 are limited, research on other hydroxylated PBDEs in human liver microsomes and cytosol has shown that they are readily glucuronidated and sulfonated. unc.edu This suggests that a similar metabolic fate is likely for OH-BDE-28.
Debromination, the removal of bromine atoms from the PBDE molecule, is another potential biotransformation pathway. This process can result in the formation of lower-brominated diphenyl ethers, which may have different toxicological properties. While the debromination of higher-brominated BDEs (e.g., BDE-209) to lower-brominated congeners has been observed in various organisms, including fish and mammals, the in vivo debromination of BDE-28 is less certain. researchgate.net
Some computational studies have explored the theoretical potential for the electron-induced reductive debromination of tribromodiphenyl ethers. nih.gov However, direct evidence for the metabolic debromination of BDE-28 within organisms is not well-documented in the reviewed literature.
Biomagnification within Food Webs
Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. This phenomenon is a concern for persistent, bioaccumulative, and toxic substances. The trophic magnification factor (TMF) is a measure of a chemical's potential to biomagnify, with a TMF value greater than 1 indicating biomagnification.
Studies on the trophic transfer of BDE-28 have yielded varied results. In a freshwater food web in Baiyangdian Lake, China, a TMF of 1.41 was calculated for BDE-28, indicating its potential to biomagnify. nih.gov Another study in a shallow lake in the Yangtze River Delta reported a TMF of 1.65 for BDE-28. nih.govnih.gov
However, in some terrestrial food chains, BDE-28 does not appear to biomagnify. For example, in a study of a terrestrial food chain consisting of small rodents and common buzzards, biomagnification of BDE-28 was not observed. nih.gov
Table 3: Trophic Magnification Factors (TMF) and Biomagnification Factors (BMF) for this compound (BDE-28)
| Food Web | Trophic Magnification Factor (TMF) | Biomagnification Factor (BMF) | Reference |
|---|---|---|---|
| Freshwater Food Web (Baiyangdian Lake, China) | 1.41 | nih.gov | |
| Freshwater Food Web (Yangtze River Delta, China) | 1.65 | nih.govnih.gov |
Maternal Transfer and Developmental Exposure in Vertebrates
Maternal transfer is a significant route of exposure for developing organisms, as lipophilic compounds like BDE-28 can be transferred from the mother to her offspring during gestation (placental transfer) and lactation (lactational transfer).
BDE-28 has been detected in human breast milk, indicating that nursing infants are exposed to this compound. unc.edu Studies have also measured BDE-28 in maternal and cord blood, confirming its transfer across the placenta to the developing fetus. semanticscholar.orgnih.gov The concentrations of BDE-28 in maternal serum during pregnancy have been associated with certain health outcomes in children, highlighting the potential for developmental effects. cincinnatichildrens.orgnih.govnih.gov
The body burden of BDE-28 in offspring is a direct consequence of maternal transfer. Studies tracking children's exposure have shown that PBDE concentrations, including BDE-28, can be higher in young children compared to adults, with sources including in utero and lactational transfer, as well as household dust.
Table 4: Evidence of Maternal Transfer and Developmental Exposure to this compound (BDE-28) in Vertebrates
| Vertebrate Class | Evidence of Maternal Transfer | Offspring Body Burden |
|---|---|---|
| Mammals (Humans) | Detected in maternal and cord blood; present in breast milk. unc.edusemanticscholar.orgnih.gov | BDE-28 detected in infants and children. |
Ecotoxicological Research and Ecological Risk Assessment
Impact on Aquatic Ecosystems
Aquatic environments are significant sinks for persistent organic pollutants like BDE-28. Its impact on aquatic life is a primary area of ecotoxicological investigation.
Specific research on the direct effects of 2,2',4-Tribromodiphenyl ether on algal growth and physiology is limited. However, studies on related PBDE congeners provide insights into the potential impacts. For instance, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) has been shown to inhibit the growth of the marine diatom Skeletonema costatum and the green microalga Chlorella sp.. The toxic mechanisms are believed to involve photosynthetic damage, cell death, and cellular oxidative stress. It is plausible that BDE-28 could elicit similar responses in algal species due to its structural similarity.
Research has demonstrated the bioaccumulation and toxic effects of this compound in fish. A study on Tilapia zilli from Lekki Lagoon in Lagos, Nigeria, found that the average concentration of BDE-28 was statistically higher in the tissues of uninfected fish compared to those infected with parasites. This bioaccumulation was associated with oxidative stress, as indicated by higher levels of malondialdehyde (an indicator of lipid peroxidation) and catalase (an antioxidant enzyme) in uninfected fish with higher BDE-28 burdens.
While specific toxicity data for BDE-28 in the zebrafish (Danio rerio) is scarce, studies on other PBDEs, such as BDE-47, have shown a range of adverse effects, including developmental toxicity, neurotoxicity, and altered behavior. Given that BDE-28 is a lower-brominated congener, it is expected to have significant bioavailability and potential for toxicity.
Table 1: Effects of this compound on Tilapia zilli
| Biomarker | Observation in Uninfected Fish with Higher BDE-28 Levels | Implication |
|---|---|---|
| Malondialdehyde | Higher levels | Increased oxidative stress and lipid peroxidation |
| Catalase | Higher levels | Compensatory antioxidant response to oxidative stress |
Data sourced from a study on Tilapia zilli from Lekki Lagoon.
The immunomodulatory effects of this compound in aquatic organisms are not well-documented. However, the observed differences in BDE-28 concentrations between uninfected and infected Tilapia zilli suggest a potential link between contaminant exposure and immune status. Higher contaminant loads may compromise the immune system, making fish more susceptible to parasitic infections. The broader class of PBDEs has been shown to have immunotoxic effects in various organisms, often mediated through oxidative stress and alterations in cytokine expression. Further research is needed to specifically elucidate the immunomodulatory mechanisms of BDE-28 in aquatic biota.
Effects on Terrestrial Ecosystems
The impact of this compound extends to terrestrial environments, primarily through the disposal of products containing this flame retardant and the application of sewage sludge to land.
The persistence of this compound in soil is influenced by the activity of microbial communities. Studies on the biodegradation of BDE-28 have yielded mixed results. One study investigating the biodegradation kinetics in aerobic and anaerobic soil found that BDE-28 had the longest half-life among the tested brominated flame retardants, indicating its high persistence. In contrast, another 360-day laboratory incubation study of a low organic carbon urban soil observed no degradation of BDE-28.
Research on anaerobic degradation in river sediment revealed that the degradation rate of BDE-28 was lower than that of the more highly brominated BDE-209. The composition of the bacterial and archaeal communities was found to influence the degradation process. Specific bacterial genera, including Clostridium, Lysinibacillus, Rummeliibacillus, and Brevundimonas, were associated with PBDE degradation. This suggests that the microbial potential for BDE-28 degradation exists but is likely slow and dependent on specific environmental conditions and microbial consortia.
Table 2: Biodegradation of this compound in Soil and Sediment
| Study Type | Matrix | Conditions | Key Findings |
|---|---|---|---|
| Biodegradation Kinetics | Soil | Aerobic and Anaerobic | BDE-28 exhibited the longest half-life among tested BFRs. |
| Laboratory Incubation | Urban Soil | Aerobic | No degradation of BDE-28 was observed over 360 days. |
Assessment of Ecotoxicological Endpoints and Biomarkers
The assessment of this compound's ecotoxicity involves determining specific endpoints from controlled laboratory studies on representative aquatic and terrestrial organisms. These endpoints, such as survival, growth, and reproduction, are critical for understanding the potential harm the compound may cause. Biomarkers of exposure, which are measurable physiological or biochemical responses, are also used to indicate that an organism has been exposed to the chemical and may be experiencing a toxic effect.
Ecotoxicological Endpoints
Research into the ecotoxicological effects of BDE-28 has provided key data on its impact on aquatic invertebrates. One of the most sensitive groups of organisms in aquatic ecosystems are crustaceans, which are often used in toxicological testing.
A pivotal study investigated the effects of several environmentally relevant PBDEs on the neonatal crustacean Daphnia magna. nih.gov This research established a 48-hour median lethal concentration (LC50)—the concentration at which 50% of the test organisms die within a 48-hour period—for BDE-28. The study also identified significant sublethal effects related to the developmental processes of these organisms. Specifically, exposure to a concentration lower than the LC50 value was found to delay molting, a critical life-stage process for crustaceans. nih.gov This disruption in molting can have cascading effects on the organism's growth, reproduction, and survival.
The following interactive table summarizes the key ecotoxicological endpoint data available for this compound.
Biomarkers of Exposure
Biomarkers are essential tools for monitoring the presence and potential effects of contaminants in the environment. For BDE-28, biomarkers of exposure have been identified in both environmental biomonitors and humans.
Tissue Residue: The detection of BDE-28 in the tissues of organisms is a direct biomarker of exposure. It has been identified in various aquatic species, including fish, which serve as biomonitors of contamination in their environment. nih.gov The presence of BDE-28 in fish tissue indicates its bioavailability and potential for bioaccumulation within aquatic food webs. nih.gov
Metabolites: In plants, the metabolism of BDE-28 can lead to the formation of hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites. The detection of these transformation products in plant tissues can serve as a specific biomarker of BDE-28 uptake and metabolic activity.
Ecological Risk Characterization and Prioritization
Ecological risk characterization is the final step in the risk assessment process. It integrates the findings from exposure assessments and ecotoxicity studies to estimate the probability and magnitude of adverse ecological effects. This characterization often involves the calculation of a risk quotient (RQ), which compares the Predicted Environmental Concentration (PEC) of a chemical with its Predicted No-Effect Concentration (PNEC).
Risk Characterization
The risk quotient is calculated using the following formula: RQ = PEC / PNEC
A PNEC value is typically derived from the most sensitive ecotoxicological endpoint (e.g., the lowest LC50 or chronic value) by applying an assessment factor (AF). The assessment factor accounts for uncertainties, such as extrapolating from laboratory data to field conditions or from single-species tests to ecosystem-level effects.
Based on the available toxicity data for Daphnia magna, a PNEC for BDE-28 could be derived from the chronic molting delay value of 12 µg/L. nih.gov If measured environmental concentrations of BDE-28 in a specific aquatic habitat were to approach or exceed this PNEC-derived value, it would indicate a potential risk to crustacean populations. Generally, an RQ value greater than 1 signifies a high ecological risk, prompting further investigation or risk management actions.
Prioritization
Prioritizing chemicals for risk assessment and management is crucial, especially for large groups of related compounds like PBDEs. The prioritization of BDE-28 is based on several factors, including its toxicity, environmental prevalence, and bioaccumulation potential relative to other PBDE congeners.
Toxicity Ranking: When compared to other PBDE congeners in acute toxicity tests with Daphnia magna, BDE-28 (LC50 = 110.7 µg/L) was found to be less toxic than BDE-47 (LC50 = 7.9 µg/L), BDE-99 (LC50 = 2.6 µg/L), and BDE-100 (LC50 = 11.1 µg/L). nih.gov This suggests that, from an acute toxicity perspective for this specific organism, other PBDEs might be of higher concern.
Regulatory and Monitoring Context: BDE-28 is consistently included in lists of PBDEs for environmental monitoring. For instance, the European Food Safety Authority (EFSA) recommended BDE-28 as one of eight key PBDE congeners to monitor in environmental and food samples. This inclusion highlights its importance from a regulatory and food safety perspective, ensuring it remains a priority for assessment.
The following table summarizes the factors considered in the ecological risk prioritization of this compound.
Human Exposure Pathways and Health Implications Toxicology
Routes of Human Exposure
Humans can be exposed to 2,2',4-Tribromodiphenyl ether through various routes, reflecting its widespread use in consumer and industrial products.
Indoor environments are a primary source of exposure to PBDEs, including BDE-28. These chemicals are not chemically bound to the products they are used in, such as electronics, furniture foam, and textiles, and can leach out over time. nih.gov They subsequently accumulate in indoor dust and are present in indoor air. vulture.com Inhalation of contaminated air and ingestion of dust are considered significant exposure pathways for the general population. nih.govnih.gov Toddlers and young children are particularly at risk for higher exposure through dust ingestion due to their hand-to-mouth behaviors. nih.gov
Studies have shown a correlation between the presence of electronic devices and foam furniture with the concentrations of some PBDEs in indoor air and dust. duke.edu For adults, inhalation of air in office environments can also be an important exposure pathway. duke.edu
Dietary intake is a dominant pathway for human exposure to PBDEs. nih.gov Due to their lipophilic nature, these compounds bioaccumulate in fatty tissues and can biomagnify up the food chain. nih.gov Consumption of contaminated food, particularly animal products with higher fat content such as meat, dairy, and fish, is a primary source of dietary exposure. vulture.com Studies have shown that BDE-28 can accumulate in aquatic and terrestrial food webs, leading to potential human health effects through the consumption of these organisms. nih.gov
The developing fetus and nursing infants are particularly vulnerable to BDE-28 exposure. This congener can cross the placental barrier, leading to in-utero exposure. nih.gov Following birth, BDE-28 is readily transferred from mother to child through breast milk, which is a significant source of exposure for infants. nih.gov The strong fat-solubility of PBDEs facilitates their retention in breast milk. nih.gov Studies have demonstrated that lactational transfer can be a more significant exposure route than placental transfer for some PBDEs.
Biomonitoring Studies in Human Populations
The widespread exposure to this compound is confirmed by its detection in various human biological samples across diverse populations.
Biomonitoring studies have consistently detected BDE-28 in human blood, serum, breast milk, and various tissues, providing direct evidence of human exposure and uptake.
Blood and Serum: BDE-28 is frequently detected in human blood and serum samples. In a study of healthy adults, BDE-28 was among the detectable PBDEs in over 90% of the samples. Another study found BDE-28 in the serum of men, where its presence was associated with altered hormone levels. Occupational exposure can lead to significantly higher serum levels, as seen in workers at electronics dismantling plants.
Breast Milk: As a significant exposure route for infants, the presence of BDE-28 in breast milk is of particular concern. nih.gov It has been widely detected in human milk samples globally. nih.gov One study reported that BDE-28 had the highest milk-to-serum partitioning ratio among the measured PBDEs, indicating its preferential accumulation in breast milk. In a study of Saudi mothers, BDE-28 was one of the predominant congeners found in breast milk, with higher consumption of eggs positively associated with higher levels.
Tissues: this compound has been identified in various human tissues, underscoring its distribution throughout the body.
Adipose Tissue: Due to its lipophilic nature, BDE-28 is expected to accumulate in adipose (fat) tissue. Studies have confirmed its presence in human adipose tissue samples.
Placental Tissue: The detection of BDE-28 in human placental tissue confirms prenatal exposure. nih.gov In a study of placental tissues from Southwest China, BDE-28 was detected in 73.2% of the samples, with a median concentration of 0.39 ng/g lipid weight. nih.gov
Brain Tissue: The presence of BDE-28 in human post-mortem brain samples raises concerns about its potential neurotoxicity.
Other Tissues: In a study of surgical cancer patients living near e-waste dismantling sites, BDE-28 was one of the main PBDE congeners measured in kidney, liver, and lung tissues. nih.gov
Below is an interactive data table summarizing the detection of this compound in various human biological samples based on the referenced studies.
| Biological Matrix | Detection Frequency | Reported Concentrations (Median/Mean) | Key Findings |
| Serum | Detected in over 90% of healthy adults in one study. | Mean concentration of 4.13 ng/L in one biomonitoring study. | Levels can be significantly higher with occupational exposure. |
| Breast Milk | Widely detected in numerous studies. nih.gov | Median concentration of 0.19 ng/g lipid weight in one study. | Shows a high milk-to-serum partitioning ratio. |
| Placental Tissue | 73.2% in a study from Southwest China. nih.gov | Median of 0.39 ng/g lipid weight. nih.gov | Confirms in-utero exposure to the fetus. nih.gov |
| Brain Tissue | Detected in post-mortem samples. | Specific concentration data varies by study. | Indicates potential for neurotoxic effects. |
| Adipose Tissue | Detected in human samples. | Accumulates due to its lipophilic nature. | Represents a long-term storage depot in the body. |
| Kidney, Liver, Lung Tissues | Detected in cancer patients near e-waste sites. nih.gov | Specific concentration data not detailed. | Highlights exposure in populations near specific pollution sources. nih.gov |
Temporal Trends in Human Body Burdens
Investigations into the temporal trends of this compound (BDE-28) in human body burdens have revealed varying patterns over time and across different geographical locations. While some studies suggest a decrease in the levels of certain polybrominated diphenyl ethers (PBDEs) following regulatory phase-outs, the trends for BDE-28 have been less consistent.
A notable study on pregnant women in California between 2008 and 2014 observed a decrease in BDE-28 levels initially, followed by an increase in later years. This finding suggests that while policies to remove PBDEs from commercial use have had some effect, human exposure to certain congeners may be persisting or even increasing.
Data from a German study provides a snapshot of BDE-28 levels in human blood, with median values reported alongside other PBDE congeners. While this study does not provide a temporal trend, it contributes to the body of evidence on human exposure levels.
Studies analyzing human milk have also provided insights into BDE-28 exposure. A U.S. Environmental Protection Agency (EPA) study found detectable concentrations of BDE-28 in both human milk and serum, noting that BDE-28 had the highest milk-to-serum partitioning ratio of the measured congeners. This indicates a propensity for BDE-28 to accumulate in breast milk, a significant exposure pathway for infants. Another study focusing on California mothers observed a general decrease of 2-3% per month for PBDE congeners in breast milk during lactation.
Table 1: Temporal Trends of BDE-28 in Human Samples
| Study Population | Sample Type | Time Period | Key Finding for BDE-28 |
|---|---|---|---|
| Pregnant Women, California | Serum | 2008-2014 | Decreased initially, then increased |
| Australian Population | Serum | 2002-2013 | Detected in <10% of samples |
| U.S. EPA MAMA Study | Milk and Serum | Not specified | Highest milk:serum partitioning ratio |
| California First-Time Mothers | Breast Milk | Not specified | General decrease of 2-3% per month for PBDEs |
Toxicological Endpoints and Health Associations (General PBDEs, BDE-17/BDE-28 where applicable)
Neurodevelopmental and Neurobehavioral Effects
A growing body of evidence from both human and animal studies suggests that exposure to polybrominated diphenyl ethers (PBDEs), including congeners like this compound (BDE-28), during critical developmental windows can lead to adverse neurodevelopmental and neurobehavioral outcomes. The developing brain is particularly vulnerable to the effects of these persistent environmental chemicals.
Human Studies: Epidemiological studies have consistently reported associations between prenatal and early childhood exposure to PBDEs and a range of neurodevelopmental deficits. These include impairments in cognitive function, attention, and motor skills. For instance, a major study found that both prenatal and childhood PBDE exposures were linked to poorer attention, fine motor coordination, and cognition in school-aged children. Another prospective birth cohort study observed that prenatal exposure to BDE-47, a major PBDE congener, was associated with lower IQ and higher hyperactivity scores in children at age five. While many studies focus on the sum of major PBDE congeners, some have identified associations with specific congeners. For example, one study noted an association between BDE-28 and worse adaptive behavior.
Animal and In Vitro Studies: Animal models have provided crucial insights into the mechanisms underlying PBDE-induced neurotoxicity. Studies in rodents have demonstrated that developmental exposure to various PBDE congeners can lead to long-lasting behavioral alterations, including hyperactivity, and deficits in learning and memory.
The proposed mechanisms for the neurotoxic effects of PBDEs are multifaceted and include:
Oxidative Stress: PBDEs have been shown to induce the production of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage, mitochondrial dysfunction, and apoptosis (programmed cell death).
Disruption of Calcium Homeostasis: PBDEs can interfere with intracellular calcium signaling, a critical process for neuronal development and function, including neurotransmitter release.
Interference with Neuronal Development: Studies have shown that PBDEs can inhibit neurite growth, which is essential for the formation of neural circuits. They may also affect neuronal migration and differentiation.
Alterations in Neurotransmitter Systems: PBDEs have been found to affect various neurotransmitter systems, including the cholinergic system, which is important for learning and memory.
While much of the research has focused on more abundant congeners like BDE-47 and BDE-99, the structural similarities among PBDEs suggest that BDE-28 could contribute to these adverse neurodevelopmental outcomes. The collective evidence underscores the concern that early-life exposure to PBDEs represents a significant risk to human brain development.
Table 2: Summary of Neurodevelopmental and Neurobehavioral Effects of PBDEs
| Category | Key Findings | Relevant Congeners (if specified) |
|---|---|---|
| Human Studies | Association with lower IQ, poorer attention, hyperactivity, and impaired motor skills. | BDE-47, BDE-28, Sum of PBDEs |
| Animal Studies | Hyperactivity, deficits in learning and memory. | BDE-47, BDE-99, BDE-153, BDE-209 |
| In Vitro Studies | Induction of oxidative stress, disruption of calcium signaling, inhibition of neurite growth. | BDE-47, BDE-49, BDE-99, BDE-209 |
Endocrine Disruption, particularly Thyroid Hormone Homeostasis
Polybrominated diphenyl ethers (PBDEs), including this compound (BDE-28), are recognized as endocrine-disrupting chemicals, with a particular impact on thyroid hormone homeostasis. Thyroid hormones are crucial for normal growth, development, and metabolism, especially for fetal and infant brain development.
Human Studies: Epidemiological studies have shown associations between PBDE exposure and altered thyroid hormone levels in humans, although the findings can be complex and sometimes contradictory.
Several studies have reported an inverse relationship between serum PBDE concentrations and total thyroxine (T4) levels. This suggests that PBDEs may interfere with the binding of T4 to transport proteins in the blood.
In pregnant women, higher blood levels of PBDEs have been linked to altered thyroid-stimulating hormone (TSH) levels. One study found that a tenfold increase in certain PBDEs was associated with a decrease in TSH, potentially indicating subclinical hyperthyroidism.
A study on women in the United States found an association between exposure to specific PBDEs and thyroid disease, with stronger effects observed in post-menopausal women, suggesting that altered estrogen levels may enhance the thyroid-disrupting effects of PBDEs.
Research has also indicated a potential link between BDE-28 exposure and an increased risk of papillary thyroid cancer, particularly in women. Furthermore, positive associations have been observed between plasma levels of BDE-28 and other congeners with aggressive pathological parameters of thyroid cancer.
Mechanisms of Thyroid Disruption: The structural similarity between PBDEs and thyroid hormones allows them to interfere with the thyroid system through several mechanisms:
Competitive Binding to Transport Proteins: PBDEs and their hydroxylated metabolites can bind to thyroid hormone transport proteins, such as transthyretin (TTR) and thyroxine-binding globulin (TBG), displacing T4 and leading to its increased metabolism and clearance.
Interaction with Thyroid Receptors: Some PBDEs and their metabolites can interact with thyroid hormone receptors (TRs), acting as either agonists (mimicking thyroid hormone) or antagonists (blocking thyroid hormone action). In silico studies have shown that BDE-28 can bind to the thyroid hormone receptor-α, though with a lower binding energy compared to other PBDE congeners.
Altered Hormone Metabolism: PBDEs can induce the activity of enzymes in the liver that are involved in the metabolism and elimination of thyroid hormones.
The disruption of thyroid hormone homeostasis by PBDEs is a significant health concern, given the critical role of these hormones in numerous physiological processes, especially during development.
Table 3: Mechanisms of PBDE-Induced Thyroid Hormone Disruption
| Mechanism | Description |
|---|---|
| Competitive Binding to Transport Proteins | PBDEs and their metabolites displace thyroid hormones from transport proteins like TTR and TBG, leading to increased clearance. |
| Interaction with Thyroid Receptors | PBDEs can bind to thyroid hormone receptors, either mimicking or blocking the action of thyroid hormones. |
| Altered Hormone Metabolism | PBDEs can increase the activity of liver enzymes that break down and eliminate thyroid hormones. |
#### 6.3.3. Reproductive System Impairment
Exposure to polybrominated diphenyl ethers (PBDEs), including this compound (BDE-28), has been linked to adverse effects on both male and female reproductive systems. These compounds can interfere with hormonal signaling and other critical processes necessary for reproductive health.
Male Reproductive Health: Epidemiological and experimental studies have demonstrated the potential for PBDEs to impair male reproductive function.
Semen Quality: Several human studies have found associations between PBDE exposure and decreased semen quality. Specifically, BDE-28 has been linked to reduced sperm motility and increased abnormal sperm morphology. Other congeners have been associated with decreased sperm concentration and total sperm count.
Hormonal Changes: PBDEs can disrupt the balance of reproductive hormones in men. While the effects on testosterone levels have been inconsistent across studies, some research suggests that PBDEs can act as anti-androgens, interfering with the action of male hormones.
Genital Development: Maternal exposure to PBDEs during pregnancy has been associated with an increased risk of genital malformations, such as cryptorchidism (undescended testes) and hypospadias, in male offspring.
Female Reproductive Health: The female reproductive system is also a target for the endocrine-disrupting effects of PBDEs.
Fertility and Fecundability: Some studies have suggested a link between PBDE exposure and reduced fertility in women. For example, increased serum concentrations of certain PBDEs have been associated with a longer time to pregnancy.
Ovarian Function: Animal studies have shown that perinatal exposure to PBDEs can lead to adverse effects on the ovaries, including an increased number of primary and secondary oocytes and a decreased number of corpora luteum. This suggests that PBDEs can disrupt normal ovarian follicle development.
Hormonal Disruption: In vitro studies have shown that different PBDE congeners can exhibit either estrogenic or anti-estrogenic activity, and some may also act as progesterone receptor antagonists. This interference with female sex hormone signaling can have wide-ranging effects on the reproductive system.
Mechanisms of Reproductive Toxicity: The reproductive toxicity of PBDEs is thought to occur through several mechanisms, including:
Endocrine Disruption: PBDEs can interfere with the synthesis, transport, and action of reproductive hormones, including androgens and estrogens.
Oxidative Stress: PBDEs can induce oxidative stress in reproductive tissues, leading to cellular damage.
Altered Gene Expression: Exposure to PBDEs can alter the expression of genes involved in reproductive development and function.
The evidence to date indicates that PBDEs, including BDE-28, pose a risk to human reproductive health, with potential impacts on fertility, hormonal balance, and the development of the reproductive system.
Table 4: Summary of Reproductive System Impairment by PBDEs
| System | Key Findings | Relevant Congeners (if specified) |
|---|---|---|
| Male Reproductive System | Reduced sperm motility and morphology, altered hormone levels, increased risk of genital malformations. | BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154 |
| Female Reproductive System | Longer time to pregnancy, altered ovarian follicle development, disruption of female sex hormone signaling. | BDE-47, BDE-100, BDE-153 |
Immunotoxicity and Inflammatory Responses
Exposure to polybrominated diphenyl ethers (PBDEs), including this compound (BDE-28), has been shown to modulate the immune system, leading to both immunosuppressive and inflammatory effects. The immunotoxicity of PBDEs is a growing area of concern, as a properly functioning immune system is vital for defending against pathogens and preventing chronic diseases.
Human and In Vitro Studies: Research has demonstrated that PBDEs can alter various aspects of the immune response.
Cytokine Production: Studies have shown that PBDEs can affect the production of cytokines, which are key signaling molecules in the immune system. For instance, exposure to BDE-47 has been associated with both increases and decreases in the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in different experimental models. In some cases, pre-exposure to a mixture of PBDEs, including BDE-47, shifted placental cytokine production towards a more pro-inflammatory state.
Immune Cell Function: PBDEs can directly impact the function of immune cells. BDE-47 has been shown to impair the activity of macrophages, which are crucial for engulfing pathogens and initiating immune responses. Studies have also indicated that PBDEs can affect T-cell function, with some research showing a negative correlation between plasma levels of certain BDE congeners and the production of T-cell cytokines.
Innate Immunity: There is evidence that PBDEs can disrupt the innate immune response. For example, BDE-47 has been observed to modulate the expression of microRNAs in macrophages, which can alter their response to inflammatory stimuli.
Mechanisms of Immunotoxicity: The immunomodulatory effects of PBDEs are thought to be mediated through several mechanisms:
Oxidative Stress: PBDEs can induce the production of reactive oxygen species (ROS) in immune cells, leading to oxidative stress. This can damage cells and alter their function.
Endocrine Disruption: As endocrine disruptors, PBDEs can interfere with hormone signaling, which plays a role in regulating the immune system. For example, altered thyroid hormone levels can impact immune responses.
Genomic Integrity: Low-dose exposure to PBDEs has been found to disrupt genomic integrity in mammary tissue, which could have implications for immune surveillance against cancer.
The immunotoxic effects of PBDEs are complex and can vary depending on the specific congener, the dose, and the timing of exposure. However, the available evidence suggests that exposure to these compounds can lead to dysregulation of the immune system, potentially increasing susceptibility to infections and contributing to inflammatory conditions.
Table 5: Summary of Immunotoxicity and Inflammatory Responses to PBDEs
| Effect | Key Findings | Relevant Congeners (if specified) |
|---|---|---|
| Cytokine Production | Altered production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). | BDE-47, BDE-99, BDE-100 |
| Immune Cell Function | Impaired macrophage activity, altered T-cell cytokine production. | BDE-47, BDE-49 |
| Innate Immunity | Modulation of miRNA expression in macrophages. | BDE-47 |
Hepatic System Effects
The liver is a primary site for the metabolism of xenobiotics, including polybrominated diphenyl ethers (PBDEs), making it a key target for their toxic effects. Research has demonstrated that exposure to PBDEs can lead to a range of adverse effects on the hepatic system.
Animal and In Vitro Studies: Studies in animal models and cell cultures have provided significant evidence of PBDE-induced hepatotoxicity.
Liver Morphology and Weight: Exposure to PBDEs has been associated with an increase in liver weight and morphological changes, such as hepatocytic fatty degeneration and cell swelling.
Oxidative Stress: A primary mechanism of PBDE-induced liver damage is the induction of oxidative stress. PBDEs can generate reactive oxygen species (ROS), leading to lipid peroxidation and a decrease in the levels of antioxidants like glutathione.
Apoptosis: PBDEs, including congeners like BDE-99 and BDE-209, have been shown to induce apoptosis (programmed cell death) in liver cells. This is often linked to mitochondrial dysfunction and the activation of caspases, which are key enzymes in the apoptotic pathway.
Metabolic Disruption: PBDEs can interfere with lipid and glucose metabolism in the liver. For example, perinatal exposure to BDE-47 has been shown to cause long-lasting changes in the expression of metabolic genes in the liver, leading to increased blood triglycerides. Studies have also observed lipid accumulation and histological impairment in the livers of mice exposed to PBDEs.
Enzyme Induction: PBDEs can induce the expression and activity of cytochrome P450 (CYP) enzymes in the liver. These enzymes are involved in the metabolism of various compounds, including hormones and xenobiotics. The induction of these enzymes can alter the metabolism of thyroid hormones, contributing to the endocrine-disrupting effects of PBDEs.
Mechanisms of Hepatotoxicity: The toxic effects of PBDEs on the liver are multifaceted and involve several key pathways:
Oxidative Damage: The generation of ROS by PBDEs can damage cellular components, including lipids, proteins, and DNA, leading to cellular dysfunction and death.
Mitochondrial Dysfunction: PBDEs can disrupt the function of mitochondria, the primary energy-producing organelles in cells. This can lead to a decrease in ATP production, an increase in ROS, and the initiation of apoptosis.
Endoplasmic Reticulum (ER) Stress: Some PBDEs can induce stress in the endoplasmic reticulum, another important organelle involved in protein synthesis and folding, which can also trigger apoptosis.
Alteration of Gene Expression: PBDEs can alter the expression of genes involved in various cellular processes, including metabolism, cell growth, and apoptosis.
Table 6: Summary of Hepatic System Effects of PBDEs
| Effect | Key Findings | Relevant Congeners (if specified) |
|---|---|---|
| Liver Morphology | Increased liver weight, cell swelling, fatty degeneration. | BDE-209 |
| Oxidative Stress | Increased ROS production, lipid peroxidation. | BDE-47, BDE-99, BDE-209 |
| Apoptosis | Induction of programmed cell death in hepatocytes. | BDE-99, BDE-209 |
| Metabolic Disruption | Altered lipid and glucose metabolism, increased blood triglycerides. | BDE-47, BDE-153, BDE-209 |
| Enzyme Induction | Increased expression of cytochrome P450 enzymes. | BDE-99, BDE-209 |
Carcinogenic Potential (e.g., Thyroid Cancer, Liver Cancer, Lung Cancer)
The carcinogenic potential of this compound and other PBDEs has been a subject of scientific investigation. While comprehensive data on this specific congener is limited, studies on related PBDEs provide insights into its potential effects.
Animal studies have suggested that the primary target organs for the toxic effects of repeated exposure to PBDEs are the liver and thyroid www.gov.uk. However, evidence for the carcinogenicity of decabromodiphenyl ether (deca-BDE) in animal studies has been described as equivocal www.gov.uk. The International Agency for Research on Cancer (IARC) has classified deca-BDE as not classifiable as to its carcinogenicity to humans (Group 3), based on limited evidence in experimental animals and a lack of human data www.gov.uk.
In a study conducted in China, 2,4,4′-Tribromodiphenyl ether (BDE-28) was one of the main PBDE congeners measured in tissue samples (kidney, liver, and lung) of surgical cancer patients living near e-waste dismantling areas, suggesting a potential link between exposure and cancer incidence in these regions nih.gov.
| Study Type | PBDE Congener(s) | Cancer Type | Key Findings |
| Nested Case-Control | BDE-47, BDE-99, BDE-100, BDE-153 | Thyroid Cancer | No significant association found with overall thyroid cancer risk nih.gov. |
| Nested Case-Control | BDE-28 | Papillary Thyroid Cancer | Significantly increased risk of classical papillary thyroid cancer, particularly for larger tumors and in women baptisthealth.net. |
| Tissue Analysis | BDE-28, BDE-47 | Kidney, Liver, Lung Cancer | Presence of these congeners in cancerous tissues of patients near e-waste sites nih.gov. |
Genotoxicity and Oxidative Stress
The genotoxic potential and the ability to induce oxidative stress are critical aspects of the toxicology of this compound and other PBDEs. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidants. This imbalance can lead to cellular damage, including DNA damage.
Research on the widely studied congener 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) has shown that its toxicity mechanisms include the induction of oxidative stress and DNA damage mdpi.com. In one study, exposure to BDE-47 was found to promote liver inflammation by inducing oxidative stress-triggered depletion of nicotinamide adenine dinucleotide (NAD+) semanticscholar.org. Another study on marine mussels, however, showed that BDE-47 did not produce any genetic damage at the tested concentrations, suggesting that the genotoxic effects of PBDEs may vary depending on the organism and exposure levels nih.gov.
Metabolic Dysregulation (e.g., Diabetes, Metabolic Syndrome)
There is growing evidence suggesting that exposure to PBDEs may be associated with metabolic dysregulation, including an increased risk of diabetes, obesity, and metabolic syndrome nih.gov. PBDEs have been identified as potential "metabolic disruptors," meaning they can interfere with normal metabolic processes in the body frontiersin.org.
A study on the congener 2,2′,4,4′,5,5′-Hexabromodiphenyl ether (BDE-153) in mice demonstrated that it can alter glucose and lipid metabolism and interfere with the expression of key metabolic regulators like PPARγ and AMPKα nih.gov. The study also highlighted a nonlinear dose-response relationship, indicating complex effects on metabolism nih.govresearchgate.net. Furthermore, perinatal exposure to a PBDE mixture in a mouse model resulted in a diabetic phenotype in the offspring nih.gov.
Regarding metabolic syndrome, a recent study indicated a significant positive association between human exposure to brominated flame retardants (BFRs), including PBDEs, and the risk of this condition researchgate.net. Metabolic syndrome is a cluster of conditions that occur together, increasing the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels researchgate.net.
Epidemiological Studies and Public Health Risk Assessment
Epidemiological studies are crucial for understanding the real-world health risks associated with exposure to environmental chemicals like this compound. These studies observe patterns of disease and health in human populations.
Cohort Studies on Mortality and Morbidity
Prospective cohort studies, which follow groups of individuals over time, are particularly valuable for assessing the long-term health effects of chemical exposures. A nationally representative cohort study in the United States, using data from the National Health and Nutrition Examination Survey (NHANES), investigated the association between environmental exposure to PBDEs and the risk of all-cause and cause-specific mortality nih.govnih.gov.
This study found that higher serum levels of total PBDEs were significantly associated with an increased risk of death from cancer nih.govnih.govcancernetwork.com. Specifically, after a median follow-up of 15.8 years, participants in the highest tertile of serum PBDE levels had an approximately 300% increased risk of cancer mortality compared to those in the lowest tertile nih.gov. No significant association was observed for all-cause mortality or cardiovascular mortality nih.govcancernetwork.com. The study analyzed several PBDE congeners, including 2,2′,4-tribromodiphenyl ether nih.gov.
| Cohort Study | Exposure | Outcome | Key Findings |
| NHANES 2003-2004 | Serum PBDE levels (including 2,2′,4-tribromodiphenyl ether) | All-cause and cause-specific mortality | Higher serum PBDE levels were associated with a significantly increased risk of cancer mortality. No significant association with all-cause or cardiovascular mortality nih.govnih.govcancernetwork.com. |
Case-Control Studies on Specific Diseases
Case-control studies compare individuals with a specific disease to a group of individuals without the disease to identify potential risk factors. Several case-control studies have explored the link between PBDE exposure and various health conditions.
As mentioned earlier, a nested case-control study found a positive association between exposure to the congener BDE-28 and the risk of papillary thyroid cancer baptisthealth.net. In contrast, another nested case-control study did not find a significant association between several other PBDE congeners and thyroid cancer risk nih.gov.
Another case-control study investigated the link between maternal exposure to PBDEs and the risk of cryptorchidism (undescended testes) in male infants. The study found that maternal hair concentrations of BDE-99, BDE-100, and BDE-154 were significantly higher in cases compared to controls, suggesting that maternal exposure to these congeners may be associated with abnormal testicular migration in the male fetus nih.gov.
Advanced Analytical Methodologies for 2,2 ,4 Tribromodiphenyl Ether Quantification
Sample Preparation Techniques for Diverse Matrices
The accurate quantification of 2,2',4-tribromodiphenyl ether is fundamentally reliant on the efficacy of the sample preparation process. This initial step is critical for extracting the analyte from complex environmental and biological matrices while minimizing interferences. The selection of an appropriate technique is contingent upon the specific characteristics of the sample matrix, such as water, soil, sediment, or biological tissues.
Commonly employed extraction methods include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). Soxhlet extraction, a conventional and robust method, is widely used for solid samples, often utilizing solvents like hexane (B92381) or toluene/hexane mixtures. thermofisher.cn Pressurized liquid extraction, also known as accelerated solvent extraction, offers a more rapid and efficient alternative, using organic solvents at elevated temperatures and pressures to enhance extraction efficiency from solid matrices. sepscience.com For aqueous samples, solid-phase extraction is a preferred method, where water samples are passed through a cartridge containing a solid adsorbent that retains the analytes. researchgate.net
Following extraction, a cleanup step is imperative to remove co-extracted interfering compounds such as lipids and humic acids. thermofisher.cn This is typically achieved using various forms of column chromatography with adsorbents like silica (B1680970) gel, Florisil, or alumina. thermofisher.com Gel permeation chromatography (GPC) is another effective technique for removing high-molecular-weight interferences, particularly lipids, from biological sample extracts. thermofisher.com
The following table summarizes various sample preparation techniques for different matrices.
| Matrix | Extraction Technique | Cleanup Sorbent | Reference |
| Soil/Sediment | Soxhlet Extraction | Silica Gel, Alumina | thermofisher.comoup.com |
| Soil | Pressurized Liquid Extraction (PLE) | Florisil, Silica Gel | sepscience.com |
| Water | Solid-Phase Extraction (SPE) | Starch-based Polymer | researchgate.net |
| Biota (Fish) | Saponification/Hexane Extraction | Sulfoxide Cartridge | mdpi.com |
| Serum | Solid-Phase Extraction (SPE) | Acid Modified Silica | thermofisher.com |
Chromatographic Separation Techniques
Gas chromatography (GC) is the standard and most effective technique for the separation of this compound from other PBDE congeners and potential interfering compounds prior to detection. thermofisher.com The choice of the GC column and analytical conditions is critical to achieving the necessary resolution.
Gas Chromatography (GC) with Various Columns
The separation of PBDE congeners is typically performed on capillary GC columns. The stationary phase of the column is a key factor in achieving the desired separation. Non-polar or semi-polar columns are generally preferred for PBDE analysis.
Commonly used stationary phases include 5% phenyl-methylpolysiloxane (e.g., DB-5ms, SLB-5ms) and 100% dimethylpolysiloxane (e.g., DB-1). nih.govsigmaaldrich.com The dimensions of the column—length, internal diameter (I.D.), and film thickness—are also crucial parameters. Shorter columns (e.g., 15 m) are often favored to minimize the time analytes spend at high temperatures, which can cause degradation of more highly brominated congeners. nih.govlabrulez.com However, longer columns (e.g., 30 m) can offer better resolution for complex mixtures. mdpi.com The internal diameter and film thickness are selected to balance resolution, analysis time, and sample capacity. fishersci.ca
The table below details commonly used GC columns for the analysis of this compound.
| Column Name | Stationary Phase | Dimensions | Application Note | Reference |
| DB-5MS | 5% Phenyl-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | Routine analysis of PBDEs in food and feed. | mdpi.com |
| DB-5HT | (5%-Phenyl)-methylpolysiloxane | 15 m x 0.25 mm x 0.10 µm | Analysis of various halogenated flame retardants. | oup.com |
| TraceGOLD TG-PBDE | Not specified | 15 m x 0.25 mm x 0.10 µm | Fast separation of 27 PBDE congeners in environmental samples. | thermofisher.com |
| SLB-5ms | 5% Phenyl equivalent | Not specified | Provides excellent peak shape and response for PBDE congeners. | sigmaaldrich.com |
Mass Spectrometric Detection Methods
Mass spectrometry (MS) coupled with gas chromatography is the definitive technique for the detection and quantification of this compound. It offers unparalleled sensitivity and selectivity, which are essential for analyzing the trace levels of this compound found in environmental and biological samples.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of PBDEs. Operating at a mass resolution of >5,000 or even >10,000, HRMS can distinguish between ions of very similar mass-to-charge ratios. nih.gov This high resolving power allows for the accurate mass measurement of the molecular or fragment ions of this compound, providing a high degree of confidence in its identification and differentiating it from co-eluting matrix interferences. nih.gov Electron ionization (EI) is the most commonly used ionization technique with HRMS for PBDE analysis, offering high selectivity and adequate sensitivity. nih.gov
Isotope Dilution Gas Chromatography High-Resolution Mass Spectrometry (GC/IDHRMS)
For the most accurate and precise quantification of this compound, isotope dilution mass spectrometry is the gold standard. nih.gov The GC/IDHRMS method involves spiking the sample with a known amount of a stable isotopically labeled analog of the target analyte, typically containing Carbon-13 (¹³C). In the case of this compound (BDE-28), ¹³C₁₂-labeled BDE-28 is used as an internal standard. oup.com
Because the labeled standard has nearly identical chemical and physical properties to the native compound, it co-extracts and behaves similarly throughout the sample preparation and analysis process. By measuring the ratio of the response of the native analyte to the labeled internal standard, any losses during the analytical procedure can be corrected for, resulting in highly accurate quantification. oup.com This technique is particularly valuable for complex matrices where analyte recovery can be variable.
GC-Orbitrap MS for Enhanced Sensitivity and Selectivity
The coupling of gas chromatography with Orbitrap mass spectrometry represents a state-of-the-art approach for the analysis of this compound. The Orbitrap mass analyzer is a high-resolution, accurate-mass (HRAM) instrument that provides exceptional sensitivity and selectivity. thermofisher.com
GC-Orbitrap MS systems can achieve very high mass resolution (e.g., 60,000 FWHM), which allows for the confident identification of target compounds in highly complex matrices. thermofisher.com The high mass accuracy (typically <2 ppm) further enhances the certainty of identification by enabling the determination of the elemental composition of detected ions. thermofisher.com This technology has demonstrated excellent quantitative performance for a wide range of PBDE congeners, including this compound, with high linearity and repeatability even at very low concentrations (pg on column). thermofisher.com The full-scan acquisition mode of Orbitrap MS allows for both targeted quantification and retrospective analysis of samples for other compounds of interest without the need for re-injection. thermofisher.com
Novel Approaches for Rapid and Direct Determination (e.g., Fluorescence-Based Methods)
Recent research has focused on developing novel methods that offer rapid and direct measurement of polybrominated diphenyl ethers (PBDEs), including BDE-28, thereby overcoming the limitations of conventional chromatographic techniques. researchgate.net Among these, fluorescence-based methods have emerged as a promising alternative. researchgate.netfrontiersin.org
Fluorescence spectroscopy allows for the rapid and direct measurement of PBDEs in aqueous samples, significantly reducing analysis time by avoiding complex and lengthy concentration and extraction procedures. researchgate.net A key advantage of this approach is the small sample volume required, typically only 2-4 mL. researchgate.net
Research has demonstrated that various PBDE congeners, including tri- to deca-BDEs, exhibit distinct fluorescence spectral profiles and peak positions. This specificity can be utilized to identify individual species and determine their concentrations in solutions. researchgate.net For instance, BDE-28 has shown a specific fluorescence profile that allows for its quantification.
The effectiveness of fluorescence spectroscopy for the determination of BDE-28 and other PBDEs has been evaluated, with studies establishing detection limits in the low nanogram-per-liter (ng/L) range. researchgate.net The table below summarizes the detection limits for several common PBDEs, as determined in deionized water, using this novel approach. researchgate.net
Table 1: Detection Limits of Selected PBDEs using Fluorescence Spectroscopy
| Compound | Detection Limit (ng/L) |
|---|---|
| This compound (BDE-28) | 1.71 - 5.82 |
| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | 1.71 - 5.82 |
| 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) | 45.55 - 69.95 |
| 2,2',4,4',5,5'-Hexabromodiphenyl ether (BDE-153) | 45.55 - 69.95 |
| 2,2',3,3',4,5',6-Heptabromodiphenyl ether (BDE-190) | 1.71 - 5.82 |
| Decabromodiphenyl ether (BDE-209) | 1.71 - 5.82 |
Data sourced from a study on the rapid and direct determination of PBDEs in water. researchgate.net
Other rapid screening techniques, such as X-ray fluorescence (XRF), have also been adopted for identifying the presence of brominated flame retardants in materials like plastics from electronic waste. acs.orgresearchgate.net This method screens for total bromine content, serving as an indicator for the presence of compounds like PBDEs. acs.org
Quality Assurance and Quality Control in Environmental and Biomonitoring Analysis
Quality assurance (QA) and quality control (QC) are essential components for generating reliable and defensible data in the analysis of this compound. epa.govenergy.gov QA refers to the comprehensive plan for ensuring quality in all aspects of a monitoring program, while QC consists of the specific procedural steps taken to validate sampling and analytical methods. epa.govepa.gov
A robust QA/QC program is critical throughout the entire analytical process, from sample collection and handling to instrumental analysis and data reporting. cdc.govenergy.gov The primary goal is to minimize errors and ensure that the data generated are accurate, precise, and representative of the sample. researchgate.neteuropa.eu
Key QA/QC measures in the analysis of BDE-28 and other PBDEs include:
Method Blanks: A procedural or method blank is an analyte-free matrix (e.g., clean solvent or silica) that is carried through the entire sample preparation and analysis process. It is used to assess for any contamination introduced during the analytical procedure. cityu.edu.hk
Spiked Samples: A known quantity of the target analyte (BDE-28) is added to a sample (a matrix spike) or a clean matrix (a laboratory control sample). The recovery of the analyte is then measured to assess the accuracy of the analytical method. epa.gov
Duplicates/Replicates: Field duplicates (two separate samples collected at the same time and place) or lab replicates (a single sample split into two or more subsamples in the lab) are analyzed to assess the precision and reproducibility of the sampling and analytical methods. epa.govaacrjournals.org
Internal Standards and Surrogates: Stable isotopically labeled analogs of the target compounds are often added to every sample before extraction. These are used to correct for losses during sample preparation and to quantify the native analytes accurately, a technique known as isotope dilution. epa.gov
Inter-laboratory Comparison Exercises: Participation in proficiency testing schemes, where a laboratory analyzes a common sample and compares its results with those of other laboratories, is a crucial element of external quality control. europa.eu
In biomonitoring studies, QA/QC protocols are rigorously implemented. For example, in analyses of PBDEs in human serum, laboratory-blind QC samples are included across batches to ensure a high level of reproducibility. aacrjournals.org The coefficient of variation (CV) from these QC samples is calculated, with low CVs (e.g., 2-8%) indicating excellent reproducibility. aacrjournals.org Similarly, in wildlife biomonitoring, procedural blanks are included with each batch of samples to monitor for contamination, and the recoveries of spiked surrogates are carefully tracked to ensure they fall within an acceptable range (e.g., 71%-96%). cityu.edu.hk
Table 2: Common Quality Assurance and Quality Control (QA/QC) Measures
| QA/QC Measure | Purpose |
|---|---|
| Method Blank | To detect contamination introduced during laboratory procedures. cityu.edu.hk |
| Field Duplicate | To estimate the precision of both sampling and laboratory analysis. epa.gov |
| Lab Replicate | To test the precision of the laboratory measurements. epa.gov |
| Spiked Sample | To test the accuracy of the analytical method by measuring the recovery of a known amount of analyte. epa.gov |
| Internal Standards | To quantify target analytes and correct for variations in instrument response. epa.gov |
| Surrogate Standards | To monitor the efficiency of sample extraction and cleanup procedures. cityu.edu.hk |
| Certified Reference Material (CRM) | To verify the accuracy and traceability of the entire analytical method. |
Ultimately, a well-documented Quality Assurance Project Plan (QAPP) is fundamental. epa.gov This formal document outlines all the necessary QA/QC requirements and technical activities to ensure that the data generated meet the predefined objectives for quality and are sufficient for their intended use. epa.gov
Remediation and Mitigation Strategies for 2,2 ,4 Tribromodiphenyl Ether Contamination
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to break down hazardous compounds into less toxic or non-toxic substances. For BDE-28, this involves stimulating the activity of indigenous microbial populations or introducing specialized microbes to the contaminated environment.
Enhancement of Aerobic and Anaerobic Biodegradation
The biodegradation of 2,2',4-Tribromodiphenyl ether can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the degradation rates and pathways may differ. Studies have shown that BDE-28 is generally more resistant to biodegradation compared to other brominated flame retardants. nih.gov
Under aerobic conditions , microbial degradation often involves oxidative pathways. Some bacterial strains have demonstrated the ability to utilize BDE-28 as a carbon source, leading to its breakdown. For instance, research on the aerobic degradation of a related compound, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), by a strain of Acinetobacter sp. showed a 45.44% degradation after 63 days. researchgate.net The primary metabolite identified was 4-hydroxy-BDE, indicating that hydroxylation is a key step in the aerobic degradation pathway. researchgate.net
Anaerobic biodegradation of BDE-28 primarily proceeds through reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether backbone. This process is crucial as it can reduce the toxicity of the compound and often leads to the formation of lower-brominated congeners. While anaerobic degradation can be a slow process, it is a significant pathway in environments such as sediments and sludge. mdpi.com For instance, the anaerobic degradation of decabromodiphenyl ether (BDE-209) in sewage sludge resulted in the formation of octa- and nonabromodiphenyl ethers. mdpi.com
A sequential anaerobic-aerobic process may be a highly effective strategy for the complete mineralization of brominated diphenyl ethers. nih.gov The initial anaerobic stage facilitates reductive debromination, making the resulting lower-brominated compounds more susceptible to subsequent aerobic degradation. nih.gov
Bioaugmentation and Biostimulation Techniques
To enhance the rate and extent of BDE-28 biodegradation, bioaugmentation and biostimulation techniques are often employed.
Bioaugmentation involves the introduction of specific, pre-selected microorganisms or microbial consortia with known capabilities to degrade the target contaminant into the contaminated site. medcraveonline.comnih.govresearchgate.net The selection of appropriate microbial strains is a critical factor for the success of bioaugmentation. nih.gov For example, the bioaugmentation of sediments contaminated with BDE-209 with a culture of Dehalobium chlorocoercia strain DF-1, a bacterium known for dechlorinating polychlorinated biphenyls, resulted in a 40.2% reduction of the parent compound over 180 days. nih.gov
Biostimulation , on the other hand, focuses on stimulating the growth and activity of the indigenous microbial populations capable of degrading the contaminant. medcraveonline.comnih.gov This is typically achieved by adding nutrients, electron acceptors, or electron donors that may be limiting in the environment. researchgate.net For instance, in a study on BDE-209 degradation in sediment microcosms, biostimulation through the addition of a mineral medium containing a carbon source (sodium formate) and an electron donor (ethanol) led to a 55.3% reduction in BDE-209 over 180 days, which was more effective than both bioaugmentation and natural attenuation under the same conditions. nih.govresearchgate.net
Optimization of Environmental Conditions for Microbial Activity
The efficiency of microbial degradation of BDE-28 is highly dependent on various environmental factors. Optimizing these conditions is crucial for maximizing the metabolic activity of the degrading microorganisms. openjournalsnigeria.org.ng
pH: The pH of the contaminated medium can significantly influence microbial growth and enzyme activity. Most bacteria involved in bioremediation prefer a pH range of 6.5 to 7.5. openjournalsnigeria.org.ng However, some strains can function effectively in more acidic or alkaline conditions. For example, the optimal pH for the degradation of BDE-209 by Stenotrophomonas sp. strain WZN-1 was found to be 5.0. nih.gov
Temperature: Temperature affects the rate of microbial metabolism and the physical properties of the contaminant. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation. The optimal temperature for the degradation of BDE-209 by a complex bacterial community was found to be 30°C. mdpi.comnih.gov
Nutrients: The availability of essential nutrients, particularly nitrogen and phosphorus, is critical for microbial growth and activity. The carbon-to-nitrogen-to-phosphorus (C:N:P) ratio is an important consideration in biostimulation strategies. researchgate.net
Bioavailability: The extent to which BDE-28 is available to microorganisms can also limit its degradation. Being a hydrophobic compound, BDE-28 tends to sorb strongly to soil and sediment particles, reducing its availability for microbial uptake. The presence of surfactants can sometimes increase the bioavailability of such compounds.
Interactive Table: Optimal Conditions for PBDE Biodegradation
| PBDE Congener | Microorganism/Consortium | Optimal pH | Optimal Temperature (°C) | Degradation Efficiency | Duration | Reference |
|---|---|---|---|---|---|---|
| BDE-47 | Acinetobacter sp. | Not specified | Not specified | 45.44% | 63 days | researchgate.net |
| BDE-209 | Complex Bacteria Community | 7.0 | 30 | 88.4% | 120 hours | mdpi.comnih.gov |
| BDE-209 | Stenotrophomonas sp. WZN-1 | 5.0 | 25 | 55.15% | 30 days | nih.gov |
Chemical Treatment Technologies
Chemical treatment technologies offer an alternative to bioremediation, often providing faster degradation rates for persistent compounds like BDE-28. These methods typically involve the use of reactive chemical species to break down the contaminant.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to oxidize organic pollutants. openbiotechnologyjournal.com These radicals are powerful, non-selective oxidizing agents that can effectively degrade a wide range of recalcitrant compounds, including BDE-28. researchgate.net
Photocatalysis: This process involves the use of a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals that can degrade BDE-28. Studies have shown that TiO₂-mediated photocatalysis can rapidly and reductively debrominate PBDEs. nih.gov The efficiency of this process can be further enhanced by modifying the TiO₂ with noble metals like silver (Ag), which can promote electron transfer and accelerate the degradation of BDE-47. nih.gov
Fenton and Photo-Fenton Processes: The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. fiveable.mee3s-conferences.org This method is effective in acidic conditions (typically pH 2.8-3.5). fiveable.me The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to photochemically reduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. fiveable.meresearchgate.net These processes have been successfully applied to treat wastewater containing a variety of organic pollutants. youtube.com
Reductive Debromination Technologies (e.g., Zerovalent Iron)
Reductive debromination is a promising technology for the remediation of BDE-28, particularly in anaerobic environments. This process involves the use of a reducing agent to remove bromine atoms from the BDE-28 molecule.
Zerovalent Iron (ZVI): Zerovalent iron is a strong reducing agent that can donate electrons to facilitate the debromination of PBDEs. nih.gov The reaction is a stepwise process, leading to the formation of lower-brominated and eventually non-brominated diphenyl ether. nih.gov The reaction rate generally decreases as the number of bromine atoms on the diphenyl ether molecule decreases. nih.gov
Nanoscale Zerovalent Iron (nZVI): The use of nanoscale zerovalent iron particles can significantly enhance the rate of reductive debromination due to their high surface area-to-volume ratio and increased reactivity. nih.govnih.gov Studies on the debromination of various PBDEs by nZVI have shown that it can effectively transform them into less toxic compounds. nih.govnih.gov The degradation pathway of BDE-47 by nZVI can proceed through the preferential removal of either ortho-bromine to form BDE-28 or para-bromine to form 2,2'-dibromodiphenyl ether (BDE-17), depending on the reaction mechanism (electron transfer vs. H-transfer). rsc.org
Interactive Table: Chemical Treatment of PBDEs - Research Findings
| Treatment Method | PBDE Congener | Key Findings | Byproducts | Reference |
|---|---|---|---|---|
| Ag/TiO₂ Photocatalysis | BDE-47 | Rapid reductive debromination within 13 minutes. | Lower brominated congeners | nih.gov |
| Zerovalent Iron (ZVI) | BDE-28, BDE-47, BDE-66, BDE-100, BDE-209 | Stepwise debromination to lower brominated congeners. | BDE-15, BDE-28, BDE-37, BDE-47 from their respective parent compounds. | nih.gov |
| Nanoscale Zerovalent Iron (nZVI) | 2,3,4-tribromodiphenyl ether (BDE-21) | Positional preference for debromination: meta >> para ≥ ortho. | Lower brominated compounds and diphenyl ether. | nih.gov |
| Electrochemical Reduction (Pd/Ni foam) | BDE-47 | 94.3% degradation in the first cycle. | BDE-17, BDE-8, 2-bromodiphenyl ether (BDE-3), diphenyl ether. | mdpi.com |
Subcritical Fluid Extraction and Degradation (e.g., Subcritical Methanol)
Subcritical fluid extraction is an emerging technology for the remediation of contaminated soils and sediments. This technique utilizes solvents in their subcritical state—at temperatures and pressures below their critical point but high enough to maintain a liquid state—to extract pollutants. The properties of subcritical fluids, such as lower viscosity and surface tension and higher diffusivity compared to the liquid at ambient conditions, enhance their ability to penetrate the matrix of the contaminated material and dissolve the target compounds.
While specific research on the application of subcritical methanol (B129727) for the extraction and degradation of this compound is not extensively documented in publicly available literature, the principles of this technology suggest its potential applicability. Subcritical water has been explored for the extraction of various organic pollutants from environmental matrices. By adjusting the temperature of subcritical water, its polarity can be modified, allowing for the selective extraction of compounds ranging from polar to non-polar. Given the hydrophobic nature of this compound, a less polar solvent like methanol in its subcritical state could theoretically offer efficient extraction.
The process would involve heating methanol to a subcritical temperature and passing it through the contaminated soil or sediment. The this compound would dissolve in the subcritical methanol, which would then be collected and treated. The degradation of the extracted compound could potentially be achieved through further chemical or thermal processes. Further research is required to determine the optimal conditions, efficiency, and byproducts of using subcritical methanol for the remediation of this compound contamination.
Physical Removal and Containment Strategies
Physical removal and containment are crucial strategies for managing sites contaminated with persistent organic pollutants like this compound, particularly in soil and sediment. These methods aim to either remove the contaminated material for treatment or disposal, or to isolate it to prevent further spread into the environment.
Excavation and Disposal: This is a common approach for highly contaminated sites. The contaminated soil or sediment is excavated and transported to a designated hazardous waste landfill. These landfills are engineered with containment systems, such as liners and leachate collection systems, to prevent the migration of pollutants into the surrounding environment.
Soil Washing: This technique involves using a liquid solution to scrub the soil and transfer the contaminants from the soil to the liquid phase. The washing fluid can be water-based with additives such as surfactants to increase the solubility of hydrophobic compounds like this compound. The resulting contaminated liquid is then treated, and the cleaned soil can be returned to the site.
Thermal Desorption: This method uses heat to volatilize the contaminants from the soil. The contaminated soil is heated in a chamber, and the vaporized this compound is collected and treated, often through incineration or condensation. The treated soil is then cooled and can be safely returned to the site.
Capping and Containment: In situations where removal is not feasible, in-situ containment can be employed. This involves placing a low-permeability cap over the contaminated area to prevent rainwater infiltration and the subsequent leaching of this compound into groundwater. It also reduces the exposure of surface organisms to the contaminant.
The selection of the most appropriate physical removal or containment strategy depends on factors such as the concentration and extent of contamination, the type of soil or sediment, and the site-specific conditions.
Source Reduction and Prevention Measures
Preventing the release of this compound into the environment is the most effective long-term strategy. This involves a multi-faceted approach that includes regulatory actions, responsible waste management, and changes in product design.
This compound is a congener found in commercial pentabromodiphenyl ether (PentaBDE) mixtures. mst.dkpops.int These mixtures were widely used as flame retardants in a variety of products. epa.gov Recognizing the environmental and health risks associated with these chemicals, governments and international bodies have implemented regulations to restrict their production and use. epa.gov
For instance, the Stockholm Convention on Persistent Organic Pollutants listed commercial PentaBDE in Annex A for elimination. basel.int In the United States, the Environmental Protection Agency (EPA) has taken actions under the Toxic Substances Control Act (TSCA) to regulate PBDEs. epa.gov The manufacture and import of PentaBDE were phased out in the U.S. by the end of 2004. epa.gov Similarly, the European Union has banned the use of PentaBDE. restrictionofhazardoussubstances.com These regulatory interventions have been critical in reducing the primary emission of this compound from new products.
| PBDE Congener Group | Typical Composition (% by weight) |
|---|---|
| Tetrabromodiphenyl ethers (including this compound precursors) | 24-38% |
| Pentabromodiphenyl ethers | 50-60% |
| Hexabromodiphenyl ethers | 4-8% |
This table illustrates the typical composition of commercial PentaBDE flame retardant mixtures, which are a primary source of this compound in the environment. mst.dk
Electronic waste (e-waste) is a significant reservoir of products containing this compound due to its past use in plastics for electronic enclosures and circuit boards. restrictionofhazardoussubstances.com Informal and improper e-waste recycling practices, such as open burning and acid leaching, can lead to the release of this and other hazardous substances into the environment. greenpeace.tonih.govmdpi.com
Responsible e-waste management is therefore crucial for preventing the environmental contamination of this compound. This includes:
Collection and Sorting: Establishing formal collection systems for e-waste and sorting it to separate components containing brominated flame retardants.
Advanced Recycling Technologies: Utilizing advanced recycling technologies that can safely handle plastics containing these compounds. This may involve controlled incineration with flue gas treatment to prevent the formation and release of toxic byproducts.
Circular Economy Principles: Promoting a circular economy for electronics, where products are designed for disassembly and components can be safely reused or recycled.
Effective e-waste management programs are essential to prevent the legacy of this compound in consumer products from becoming a continuing source of environmental pollution.
The phase-out of commercial PentaBDE mixtures has necessitated the use of alternative flame retardants. acs.org A variety of substitutes have been introduced, including other brominated compounds and non-halogenated alternatives such as organophosphorus and inorganic flame retardants. pops.int The selection of alternatives requires a careful assessment of their own potential health and environmental impacts to avoid regrettable substitutions.
Design for Environment (DfE) is a proactive approach that integrates environmental considerations into the product design and development process. gdrc.orgescatec.com Key DfE principles relevant to preventing pollution from compounds like this compound include:
Material Selection: Choosing materials that are inherently less flammable, reducing the need for additive flame retardants. This can include the use of metals or certain polymers with high ignition resistance. publications.gc.caneuronicworks.com
Design for Disassembly: Designing products in a way that allows for easy separation of components at the end of life, facilitating the segregation of parts containing hazardous substances. escatec.com
Chemical Avoidance: Proactively avoiding the use of chemicals with known or suspected persistence, bioaccumulation, and toxicity characteristics. gdrc.org
By implementing DfE principles, manufacturers can create safer and more sustainable products that minimize their environmental footprint throughout their lifecycle. cadence.com
Research Gaps and Future Directions
Elucidation of Specific Toxicity Mechanisms of BDE-17
A primary research gap is the detailed understanding of the molecular mechanisms through which BDE-17 exerts toxicity. While it has been detected in various human tissues, including blood, hair, and nails, and linked to adverse health outcomes, the precise pathways of its action are not well-defined. nih.gov Studies on other PBDEs suggest potential mechanisms such as the induction of oxidative stress, disruption of thyroid hormone homeostasis, and interference with steroidogenesis, but these have not been specifically elucidated for BDE-17. nih.govnih.gov For example, hydroxylated metabolites of other PBDEs have been shown to be more potent than their parent compounds, but the metabolic pathways and toxicological activity of BDE-17 metabolites remain largely unexplored. nih.govacs.org
Future research must move beyond simple detection to mechanistic studies that investigate:
Receptor Binding Affinity: Quantifying the binding affinity of BDE-17 and its metabolites to key nuclear receptors, such as thyroid hormone receptors (TRs) and the steroidogenic factor 1 (SF-1). nih.govmdpi.com
Oxidative Stress Pathways: Investigating whether BDE-17 induces the production of reactive oxygen species (ROS) and subsequent cellular damage, a mechanism noted for other PBDEs. nih.gov
Genotoxicity and Epigenetic Modifications: Assessing the potential of BDE-17 to cause DNA damage or alter epigenetic markers, which could explain long-term health effects. mdpi.comeuropa.eu
Comprehensive Assessment of Long-Term Human Health Effects
The long-term health consequences of human exposure to BDE-17 are not well understood. Current evidence is largely based on cross-sectional studies that show associations rather than establishing causality. For instance, studies have linked serum concentrations of BDE-17 with an increased hazard of incident pregnancy loss. nih.gov It has also been included in panels for studies on male reproductive health and papillary thyroid cancer, but its independent contribution to these conditions requires further clarification. mdpi.comoup.com
A significant gap exists in the availability of prospective, long-term cohort studies that can track health outcomes over time in populations with well-characterized BDE-17 exposure. Future research priorities should include:
Longitudinal Cohort Studies: Establishing and following large, diverse population groups to investigate links between BDE-17 body burden and the incidence of chronic diseases, including cancers, metabolic disorders, and neurodevelopmental conditions. jamanetwork.comnih.gov
Developmental Exposure Studies: Focusing on vulnerable populations, such as pregnant women and children, to understand how prenatal and early-life exposure to BDE-17 affects developmental milestones, thyroid function, and later-life health. mdpi.compreprints.org
Development of Predictive Models for Environmental Fate and Bioaccumulation
Accurately predicting how BDE-17 moves through and persists in the environment is crucial for risk assessment and management. While multimedia environmental models exist for PBDEs, they often focus on the most abundant congeners or treat homolog groups together. ethz.choup.comrsc.org Specific models for BDE-17 are needed to account for its unique physicochemical properties, such as its octanol-water partition coefficient (LogKow) and degradation half-life. d-nb.infonih.gov The high lipophilicity of PBDEs contributes to their persistence and bioaccumulation, but congener-specific data is essential for accurate modeling. preprints.org
Key areas for development in predictive modeling include:
Congener-Specific Parameterization: Developing models that use experimentally determined properties of BDE-17 rather than relying on estimations or data from other congeners. d-nb.info
Modeling Environmental Transformation: Incorporating pathways for abiotic and biotic degradation, as the breakdown of higher-brominated ethers can be a source of BDE-17, and its own degradation may produce other compounds of concern. nih.gov
Dynamic Bioaccumulation Models: Creating models that can predict the transfer and magnification of BDE-17 through specific food webs, from lower trophic levels to top predators and humans. ethz.choup.com
Innovation in Cost-Effective and Sustainable Remediation Technologies
Although various technologies are being explored for the remediation of PBDE-contaminated soil and water, their specific efficacy for BDE-17 is largely unstudied. nih.govbohrium.com Techniques such as adsorption, photocatalytic degradation, advanced oxidation processes, and reductive debromination have shown promise for the broader class of PBDEs. bohrium.comalmendron.combohrium.com However, a major research gap is the lack of data on the performance, cost-effectiveness, and sustainability of these methods for BDE-17. A significant concern is that some techniques, like incomplete reductive debromination, could potentially generate more toxic, lower-brominated intermediates. bohrium.comalmendron.com
Future innovation should focus on:
Targeted Efficacy Studies: Evaluating the removal efficiency of existing and novel remediation technologies specifically for BDE-17.
Analysis of Degradation Byproducts: Identifying the transformation products generated during the remediation of BDE-17 to ensure that they are less toxic and persistent than the parent compound.
Sustainable and Scalable Solutions: Developing environmentally friendly and economically viable technologies, such as phytoremediation and microbial degradation, that can be applied to large-scale environmental contamination. bohrium.comalmendron.com
| Research Area | Key Gaps for BDE-17 | Future Directions |
| Toxicity Mechanisms | Lack of specific molecular pathway data. | Investigate receptor binding, oxidative stress, and genotoxicity. |
| Long-Term Health | Absence of prospective cohort studies establishing causality. | Initiate longitudinal studies on chronic disease and developmental effects. |
| Environmental Models | Need for congener-specific, validated predictive models. | Develop models with BDE-17-specific parameters and bioaccumulation dynamics. |
| Remediation | Unknown efficacy and byproducts of technologies for BDE-17. | Test targeted technologies and develop sustainable, scalable solutions. |
| Mixture Toxicity | Little to no data on synergistic effects with other chemicals. | Conduct studies on realistic environmental mixtures to assess combined impacts. |
Understanding Mixture Toxicity and Synergistic Effects of PBDEs and Other Contaminants
In the real world, exposure to BDE-17 does not occur in isolation. Humans and wildlife are exposed to a complex mixture of various PBDE congeners and other persistent organic pollutants (POPs), such as polychlorinated biphenyls (PCBs). nih.govsightline.org There is evidence that different POPs can have synergistic effects; for example, PCBs and PBDEs may work together to disrupt thyroid hormone function more potently than either chemical alone. sightline.org However, the interactive effects involving BDE-17 specifically are virtually unknown.
Addressing this critical knowledge gap requires a shift in toxicological research from single-compound studies to more complex, realistic exposure scenarios. Future research should aim to:
Investigate Synergistic and Antagonistic Effects: Design studies that assess the combined toxicity of BDE-17 with other prevalent PBDE congeners (e.g., BDE-47, BDE-99, BDE-209) and other classes of environmental contaminants.
Use Environmentally Relevant Concentrations: Conduct mixture toxicity studies at exposure levels that reflect actual human and environmental concentrations to ensure the relevance of the findings for risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
